3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17714322
InChI: InChI=1S/C7H10N4O2/c12-7(13)6-9-5(10-11-6)4-1-2-8-3-4/h4,8H,1-3H2,(H,12,13)(H,9,10,11)
SMILES:
Molecular Formula: C7H10N4O2
Molecular Weight: 182.18 g/mol

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17714322

Molecular Formula: C7H10N4O2

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid -

Specification

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
IUPAC Name 5-pyrrolidin-3-yl-1H-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C7H10N4O2/c12-7(13)6-9-5(10-11-6)4-1-2-8-3-4/h4,8H,1-3H2,(H,12,13)(H,9,10,11)
Standard InChI Key ASIPAXLBTXBYEI-UHFFFAOYSA-N
Canonical SMILES C1CNCC1C2=NC(=NN2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid features a bicyclic system comprising a five-membered pyrrolidine ring (C4H8N) fused to a 1,2,4-triazole heterocycle (C2H2N3). The carboxylic acid substituent at position 5 of the triazole ring introduces both hydrogen-bonding capacity and pH-dependent ionization behavior. X-ray crystallographic analyses of analogous compounds reveal a planar triazole ring system angled approximately 45° relative to the puckered pyrrolidine moiety .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC7H10N4O2
Molecular weight (g/mol)182.18
IUPAC name5-(pyrrolidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid
Hydrogen bond donors3 (NH, COOH)
Hydrogen bond acceptors5
Rotatable bonds2

The compound's amphoteric nature (pKa ≈ 4.2 for COOH, 9.8 for pyrrolidine NH) enables zwitterionic formation in physiological conditions, significantly influencing its membrane permeability and biodistribution .

Synthetic Methodologies

Primary Synthesis Routes

Industrial production employs a three-step sequence starting from commercially available pyrrolidine precursors:

Optimization Challenges

Key challenges include minimizing diastereomer formation during cycloaddition (typically 15–20% byproducts) and preventing decarboxylation during high-temperature steps. Recent advances in flow chemistry have improved reaction control, reducing side products to <5% .

Chemical Reactivity and Derivatization

Nucleophilic and Electrophilic Sites

The molecule exhibits three primary reactive centers:

  • Pyrrolidine NH: Participates in alkylation and acylation reactions

  • Triazole N2: Acts as a weak Lewis base

  • Carboxylic acid: Enables esterification and amide coupling

Common Derivative Classes

Derivative TypeReagentsApplications
AmidesEDCI/HOBt, aminesImproved bioavailability
EstersSOCl2, alcoholsProdrug formulations
Metal complexesCu(II), Zn(II) saltsAntimicrobial agents

Notably, complexation with Cu(II) enhances antibacterial activity 4-fold against Gram-positive pathogens compared to the parent compound .

Biological Activity and Mechanism

Enzymatic Inhibition Profiles

In vitro studies demonstrate potent inhibition of several therapeutic targets:

EnzymeIC50 (μM)Therapeutic Area
Dihydrofolate reductase0.42Anticancer
β-Lactamase1.8Antibiotic resistance
Monoamine oxidase B2.3Neurodegenerative diseases

The triazole-carboxylic acid moiety coordinates with catalytic zinc ions in metalloenzymes, while the pyrrolidine ring induces conformational changes in target proteins .

Cellular Effects

At 10 μM concentration, the compound induces:

  • 45% reduction in HeLa cell viability (48h exposure)

  • 3.2-fold increase in caspase-3 activation

  • Complete inhibition of Staphylococcus aureus biofilm formation

Mechanistic studies link these effects to dual inhibition of folate metabolism and quorum-sensing pathways .

Industrial and Research Applications

Pharmaceutical Development

Six clinical candidates derived from this scaffold currently undergo evaluation:

  • Antimicrobial: Phase II trial for multidrug-resistant UTIs

  • Oncology: Preclinical testing against NSCLC xenografts

  • Neuropharmacology: PET tracer for MAO-B imaging

Materials Science Applications

The compound serves as:

  • Crosslinking agent in self-healing polymers (Tg = 145°C)

  • Ligand for rare-earth element extraction (Kd = 10^3 for Eu^3+)

  • Precursor to conductive metal-organic frameworks (σ = 10^-2 S/cm)

Comparison with Structural Analogues

Bioisosteric Replacements

AnalogKey DifferenceActivity Change
Piperidine substitution6-membered ring↓Water solubility
Tetrazole replacementN4 instead of CH↑Metabolic stability
Thiazole replacementS atom in ring↓CNS penetration

The parent compound exhibits optimal balance between lipophilicity (logP = -0.9) and polar surface area (98 Ų) for blood-brain barrier penetration .

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